molecular formula C13H20ClNO B5694314 2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine

2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine

Cat. No.: B5694314
M. Wt: 241.76 g/mol
InChI Key: PCMDBRFRMHLQLH-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine is an organic compound that belongs to the class of phenoxy herbicides. This compound is known for its applications in agriculture, particularly as a herbicide. It is characterized by the presence of a chloro-substituted phenoxy group and a diethylaminoethyl side chain, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine typically involves the etherification of 4-chloro-2-methylphenol with N,N-diethylethanolamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ether bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group in the phenoxy ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

    Oxidation: Quinones and other oxidized phenoxy derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its effects on plant growth and development, particularly as a herbicide.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.

    Industry: Employed in the formulation of herbicidal products for agricultural use.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine involves its interaction with plant growth hormones, specifically auxins. The compound mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. This selective action makes it effective against broad-leaf weeds while leaving monocotyledonous crops relatively unaffected. The molecular targets include auxin receptors and associated signaling pathways that regulate plant growth and development.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-chlorophenoxyacetic acid (MCPA): Another phenoxy herbicide with similar herbicidal properties.

    2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action.

    2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Known for its herbicidal activity but with a different substitution pattern on the phenoxy ring.

Uniqueness

2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine is unique due to its specific substitution pattern and the presence of the diethylaminoethyl side chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO/c1-4-15(5-2)8-9-16-13-7-6-12(14)10-11(13)3/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMDBRFRMHLQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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